REACTION_CXSMILES
|
CO[C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([NH2:12])=[C:7]([Cl:13])[N:6]=1)=[O:4]>C(N)CN>[NH2:6][CH2:5][CH2:10][NH:9][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([NH2:12])=[C:7]([Cl:13])[N:6]=1)=[O:4]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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COC(=O)C1=NC(=C(N=C1N)N)Cl
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Name
|
|
Quantity
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18 mL
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Type
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solvent
|
Smiles
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C(CN)N
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
microwave irradiation in a Personal Chemistry Emrys™ Optimizer microwave reactor at 130° C. for 1 h at 4 bar
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The solvent is removed in vacuo, water (10 mL)
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Type
|
ADDITION
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Details
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is added to the orange solid
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Type
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FILTRATION
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Details
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The off-white solid is collected by filtration
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Type
|
CUSTOM
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Details
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dried under vacuum at 50° C.
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Name
|
|
Type
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product
|
Smiles
|
NCCNC(=O)C1=NC(=C(N=C1N)N)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |